3-chloro-N-(3-fluorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(3-fluorophenyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of a chloro group at the 3-position and a fluoro group at the 3-position of the phenyl ring. Sulfonamides have been widely used in medicinal chemistry due to their antibacterial properties and other biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-fluorophenyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-chlorobenzenesulfonyl chloride with 3-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same amidation reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative .
Scientific Research Applications
3-chloro-N-(3-fluorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-fluorophenyl)benzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a bromo group instead of a chloro group.
N-(3-chloro-4-fluorophenyl)benzenesulfonamide: Similar structure but with an additional fluoro group at the 4-position.
Uniqueness
3-chloro-N-(3-fluorophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloro and fluoro groups can enhance its stability and potentially its efficacy as an antibacterial agent .
Properties
Molecular Formula |
C12H9ClFNO2S |
---|---|
Molecular Weight |
285.72 g/mol |
IUPAC Name |
3-chloro-N-(3-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9ClFNO2S/c13-9-3-1-6-12(7-9)18(16,17)15-11-5-2-4-10(14)8-11/h1-8,15H |
InChI Key |
NFRZRGKMDBYTIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.